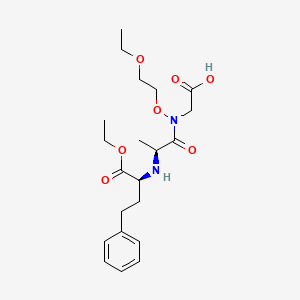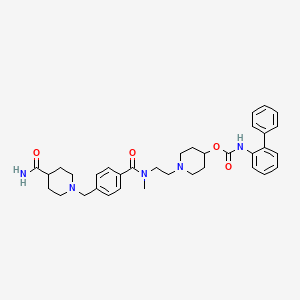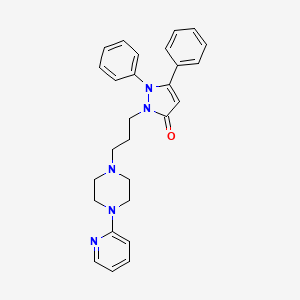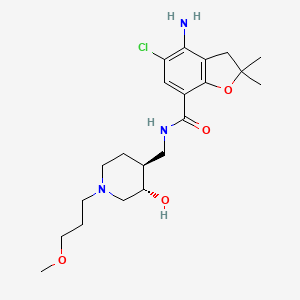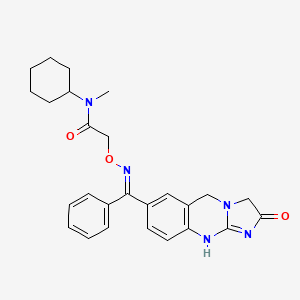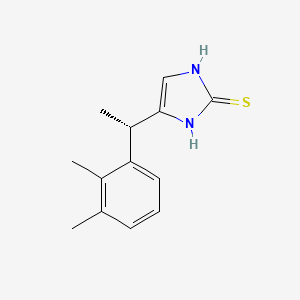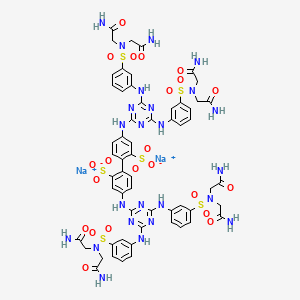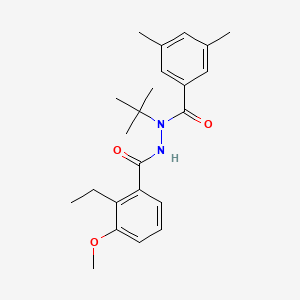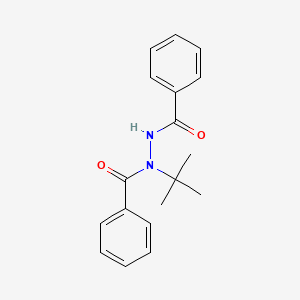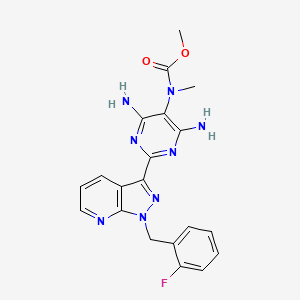
リオシグアート
概要
説明
リオシグアートは、アデムパスという商品名で販売されている、バイエル社が開発した薬剤です。 これは、可溶性グアニル酸シクラーゼ(sGC)の刺激剤であり、慢性血栓塞栓性肺高血圧症および肺動脈性肺高血圧症の2種類の肺高血圧症の治療に使用されます 。 リオシグアートは、sGC刺激剤のクラスで最初の薬剤であり、これらの状態に関連する症状を軽減し、運動能力を向上させる効果があることが示されています .
2. 製法
合成経路および反応条件: リオシグアートの合成は、いくつかの重要なステップで構成されます。
2-アミノマロンニトリルのN-メチル化: このステップでは、N-メチル-2-アミノマロンニトリルが生成されます。
アミド化反応: N-メチル-2-アミノマロンニトリルは、クロロギ酸メチルまたはブロモギ酸メチルとのアミド化反応によって、N-メチル-N-メチルホルマート-2-アミノマロンニトリルを生成します。
環化反応: この中間体は、1-(2-フルオロベンジル)-1H-ピラゾロ[3,4-b]ピリジン-3-ホルマミジンとの環化反応によって、リオシグアートを生成します.
工業生産方法: リオシグアートの工業生産は、良好な吸収と高いバイオアベイラビリティを有する経口製剤の調製を伴います。このプロセスには、油相、乳化剤、および共乳化剤の混合が含まれ、その後、高圧下で均質化してエマルジョンを得ます。 次に、このエマルジョンを、流動床噴霧乾燥装置を使用して吸着剤に吸着させ、コーティングしてカプセルまたは錠剤にします .
科学的研究の応用
Riociguat has a wide range of scientific research applications:
Chemistry: Riociguat is studied for its unique chemical properties and reactions.
Biology: Research focuses on its effects on cellular pathways and molecular targets.
作用機序
リオシグアートは、心肺系にある酵素であり、一酸化窒素(NO)の受容体である可溶性グアニル酸シクラーゼ(sGC)を刺激します。NOがsGCに結合すると、酵素はシグナル分子である環状グアノシン一リン酸(cGMP)の合成を触媒します。 リオシグアートは、sGCを直接刺激し、NOに対するその感受性を高めることによって作用し、肺動脈の血管拡張と血圧の低下につながります .
類似の化合物:
リオシグアートの独自性: リオシグアートは、sGCに直接作用し、NOに対する感受性を高めるという二重の作用機序を持つため、ユニークです。 この二重のメカニズムは、cGMPの分解を阻害するだけであるシルデナフィルやタダラフィルなどのPDE5阻害剤とは異なります .
Safety and Hazards
Riociguat is classified as Acute toxicity, Oral (Category 3), H301, Reproductive toxicity (Category 2), H361, and Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed, suspected of damaging fertility or the unborn child, and very toxic to aquatic life with long-lasting effects .
将来の方向性
Riociguat has been evaluated in patients with World Health Organization group 2 and 3 pulmonary hypertension, and other conditions including diffuse cutaneous systemic sclerosis, Raynaud’s phenomenon, and cystic fibrosis . Future research may focus on these areas to further understand the potential applications of Riociguat .
生化学分析
Biochemical Properties
Riociguat targets the nitric oxide (NO)–sGC–cyclic guanosine monophosphate pathway with a dual mode of action: directly by stimulating sGC, and indirectly by increasing the sensitivity of sGC to NO . This interaction with sGC, an enzyme in the cardiopulmonary system and the receptor for NO, is crucial for its function .
Cellular Effects
Riociguat has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The pharmacodynamic effects of Riociguat reflect the action of a vasodilatory agent .
Molecular Mechanism
Riociguat exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .
Temporal Effects in Laboratory Settings
Riociguat shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of Riociguat is approximately 12 hours in patients and approximately 7 hours in healthy individuals .
Metabolic Pathways
Riociguat and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) . Dose adjustment should be performed with particular care in patients with moderate hepatic impairment or mild to severe renal impairment .
Transport and Distribution
Riociguat is rapidly absorbed and displays almost complete bioavailability (94.3%) . It can be taken with or without food and as crushed or whole tablets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Riociguat involves several key steps:
N-methylation of 2-aminomalononitrile: This step produces N-methyl-2-aminomalononitrile.
Amidation Reaction: N-methyl-2-aminomalononitrile undergoes an amidation reaction with methyl chloroformate or methyl bromoformate to produce N-methyl-N-methyl formate-2-aminomalononitrile.
Cyclization Reaction: The intermediate undergoes a cyclization reaction with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine to produce Riociguat.
Industrial Production Methods: The industrial production of Riociguat involves the preparation of an oral formulation with good absorption and high bioavailability. The process includes mixing an oil phase, emulsifier, and co-emulsifier, followed by homogenization under high pressure to obtain an emulsion. This emulsion is then adsorbed onto an adsorbent using fluidized bed spray drying equipment, coated, and made into capsules or tablets .
化学反応の分析
反応の種類: リオシグアートは、以下を含むさまざまな化学反応を起こします。
酸化: リオシグアートは、酸化されて代謝産物を形成することができます。
還元: 還元反応は、リオシグアートの官能基を変更することができます。
置換: 置換反応は、リオシグアート分子の特定の位置で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応の条件には、多くの場合、触媒と特定の溶媒の使用が含まれます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、N-デスメチルリオシグアート(活性)やグルクロン酸抱合体(不活性)などのリオシグアートのさまざまな代謝産物が含まれます .
4. 科学研究への応用
リオシグアートは、さまざまな科学研究に応用されています。
化学: リオシグアートは、そのユニークな化学的特性と反応について研究されています。
生物学: 研究では、細胞経路および分子標的への影響に焦点を当てています。
類似化合物との比較
Sildenafil: Another medication used to treat pulmonary arterial hypertension.
Tadalafil: Similar to Sildenafil, it is a PDE5 inhibitor used for pulmonary arterial hypertension.
Uniqueness of Riociguat: Riociguat is unique in its dual mode of action, acting both directly on sGC and enhancing its sensitivity to NO. This dual mechanism distinguishes it from PDE5 inhibitors like Sildenafil and Tadalafil, which only inhibit the breakdown of cGMP .
特性
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXSNCNJFUAIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978109 | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Riociguat is a stimulator of soluble guanylate cyclase (sGC), an enzyme in the cardiopulmonary system and the receptor for nitric oxide (NO). When NO binds to sGC, the enzyme catalyzes synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP). Intracellular cGMP plays an important role in regulating processes that influence vascular tone, proliferation, fibrosis and inflammation. Pulmonary hypertension is associated with endothelial dysfunction, impaired synthesis of nitric oxide and insufficient stimulation of the NO-sGC-cGMP pathway. Riociguat has a dual mode of action. It sensitizes sGC to endogenous NO by stabilizing the NO-sGC binding. Riociguat also directly stimulates sGC via a different binding site, independently of NO. Riociguat stimulates the NO-sGC-cGMP pathway and leads to increased generation of cGMP with subsequent vasodilation. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
625115-55-1 | |
| Record name | Riociguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625115-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riociguat [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riociguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Riociguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIOCIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU3FE2Y4XI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of riociguat?
A1: Riociguat is a soluble guanylate cyclase (sGC) stimulator. [, , , , , ] It acts by directly stimulating sGC, an enzyme responsible for converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). [, , ] This stimulation enhances the nitric oxide (NO)-sGC-cGMP pathway, leading to increased intracellular cGMP levels. [, , , ]
Q2: What are the downstream effects of increased cGMP levels?
A2: Increased cGMP levels, mediated by riociguat, induce vasodilation, reduce vascular remodeling, and inhibit platelet aggregation. [, , , , ]
Q3: How does riociguat's mechanism differ from that of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil?
A3: Both riociguat and PDE5 inhibitors ultimately increase cGMP levels, but through distinct mechanisms. Riociguat directly stimulates sGC to produce more cGMP, while PDE5 inhibitors block the degradation of cGMP by inhibiting the PDE5 enzyme. [, , ]
Q4: Does riociguat require nitric oxide (NO) for its activity?
A4: Riociguat exhibits a dual mode of action. It can stimulate sGC independently of NO but also sensitizes sGC to endogenous NO, thereby enhancing cGMP production even at low NO levels. [, ]
Q5: What is the molecular formula and weight of riociguat?
A5: The provided research papers do not explicitly state the molecular formula and weight of riociguat.
Q6: Is there any spectroscopic data available for riociguat?
A6: The research papers provided do not include spectroscopic data for riociguat.
Q7: How is riociguat absorbed and metabolized?
A7: Riociguat is administered orally and exhibits good bioavailability. [, , ] It is primarily metabolized in the liver, mainly via cytochrome P450 (CYP) enzymes, particularly CYP1A1, to its primary metabolite, M1. [, , , , ]
Q8: Does smoking affect the pharmacokinetics of riociguat?
A8: Yes, smoking significantly increases the clearance of riociguat due to the induction of CYP1A1 by polycyclic aromatic hydrocarbons found in tobacco smoke. [, , , ] This leads to lower riociguat exposure in smokers compared with nonsmokers.
Q9: Does hepatic impairment affect riociguat pharmacokinetics?
A9: Moderate hepatic impairment (Child-Pugh B) is associated with increased riociguat exposure due to reduced clearance of its metabolite M1. [] Mild hepatic impairment (Child-Pugh A) has a lesser impact on riociguat pharmacokinetics.
Q10: Are there any known drug interactions with riociguat?
A10: Yes, riociguat interacts with several drugs. [, , ]
- CYP Inhibitors: Strong CYP inhibitors like ketoconazole can significantly increase riociguat exposure, and coadministration should be approached with caution due to the risk of hypotension. [, ]
- CYP Inducers: Coadministration with CYP inducers may decrease riociguat exposure. [, ]
- Antacids: Antacids can reduce riociguat bioavailability due to increased gastric pH, and it is recommended to avoid their administration within an hour of taking riociguat. []
- Other Interactions: Riociguat may interact with other medications, and careful consideration of potential interactions is crucial. [, , ]
Q11: Has riociguat demonstrated efficacy in preclinical models of pulmonary hypertension?
A11: Yes, riociguat has shown promising results in preclinical animal models of pulmonary hypertension, improving pulmonary hemodynamics and reducing right ventricular hypertrophy. [, ]
Q12: What were the primary findings of the PATENT-1 and CHEST-1 trials?
A12: PATENT-1 and CHEST-1 were large, randomized, placebo-controlled phase III trials that investigated the efficacy and safety of riociguat in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), respectively. [, , , ] Both trials demonstrated that riociguat significantly improved exercise capacity, as measured by the 6-minute walk distance test (6MWD), and other clinical outcomes compared with placebo. [, , , ]
Q13: Has riociguat been studied in patients with pulmonary hypertension associated with connective tissue disease (PAH-CTD)?
A13: Yes, subgroup analyses from the PATENT trials indicated that riociguat improved exercise capacity and hemodynamic parameters in patients with PAH-CTD, similar to the overall study population. []
Q14: What about riociguat's efficacy in PAH associated with congenital heart disease (PAH-CHD)?
A14: Subgroup analyses from the PATENT studies suggest that riociguat is effective in improving exercise capacity and hemodynamic measures in patients with PAH-CHD. []
Q15: What were the key findings of the RISE-SSc trial in patients with early diffuse cutaneous systemic sclerosis (dcSSc)?
A15: RISE-SSc was a phase IIb trial evaluating riociguat in patients with early dcSSc. [, ] While the primary endpoint (change in modified Rodnan skin score) was not met, some secondary and exploratory analyses suggested potential benefits of riociguat, warranting further investigation in future trials. []
Q16: Did riociguat show benefits in a trial involving patients with pulmonary hypertension associated with idiopathic interstitial pneumonia (IIP)?
A16: The RISE-IIP trial, investigating riociguat in PH-IIP, was stopped early due to safety concerns, including increased serious adverse events and mortality in the riociguat group. [] The study did not demonstrate efficacy for riociguat in this patient population.
Q17: Was there evidence of target engagement for riociguat in clinical trials?
A17: Yes, studies have shown that riociguat treatment leads to a significant increase in plasma cGMP levels, confirming target engagement with the NO-sGC-cGMP pathway. []
Q18: Were any potential biomarkers identified in the RISE-SSc trial that might predict response to riociguat?
A18: The RISE-SSc trial suggested that elevated baseline levels of serum soluble platelet endothelial cell adhesion molecule-1 (sPECAM-1) and the presence of alpha-smooth muscle actin (αSMA)-positive cells in skin biopsies were associated with a greater reduction in skin fibrosis with riociguat treatment. [] These findings warrant further validation in future studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

